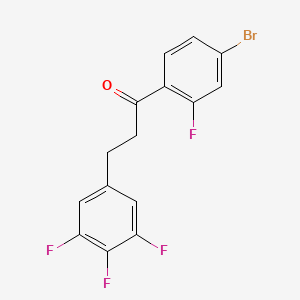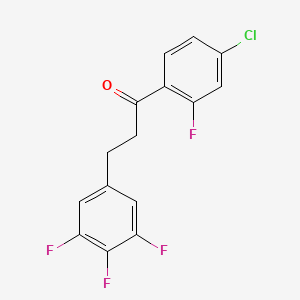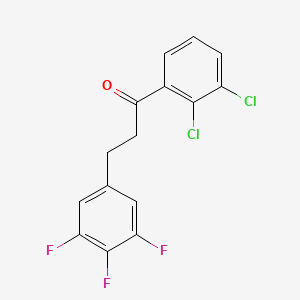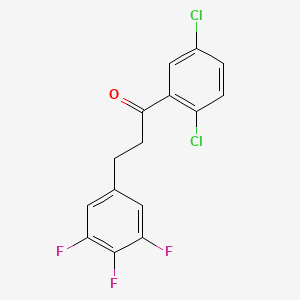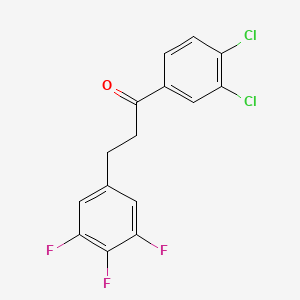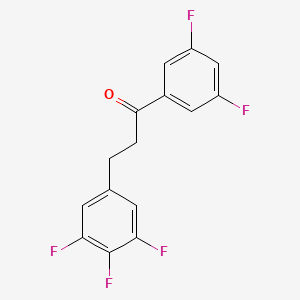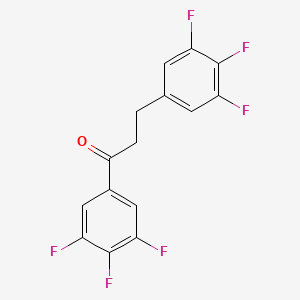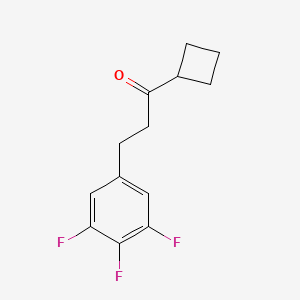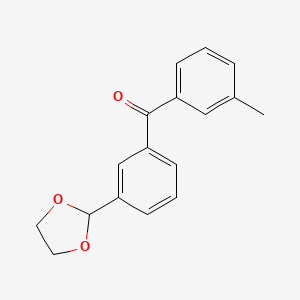![molecular formula C11H15NO3 B1328020 [(3-Methoxy-benzyl)-methyl-amino]-acetic acid CAS No. 947013-82-3](/img/structure/B1328020.png)
[(3-Methoxy-benzyl)-methyl-amino]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis of Novel Compounds
- The research by Wang et al. (2016) focused on synthesizing new compounds using indole carboxylic acids, which share a structural similarity to (3-Methoxy-benzyl)-methyl-amino-acetic acid. These synthesized compounds include indole-benzimidazoles, highlighting the potential for (3-Methoxy-benzyl)-methyl-amino-acetic acid in the synthesis of novel organic compounds (Wang et al., 2016).
Structural Analysis
- A study by Camerman et al. (2005) examined the crystal structure of related compounds, providing insights into the structural aspects that could be relevant to (3-Methoxy-benzyl)-methyl-amino-acetic acid. This research contributes to understanding the molecular structure and properties of similar compounds (Camerman et al., 2005).
Chemical Reactivity and Synthesis
- The work by Percino and Hernández (2007) involved studying reactions of methyl 2-hydroxy-2-methoxy acetate with various amino alcohols, including N-benzylethanolamine, which has a similar structure to (3-Methoxy-benzyl)-methyl-amino-acetic acid. This research is significant for understanding the reactivity and potential synthetic applications of these compounds (Percino & Hernández, 2007).
Natural Product Isolation
- Kirmizigul et al. (2003) isolated novel compounds from Turkish lichens, one of which shares structural similarities with (3-Methoxy-benzyl)-methyl-amino-acetic acid. This suggests potential for the discovery of similar compounds in natural sources (Kirmizigul et al., 2003).
Polymer Precursors
- Research by García-Martín et al. (2000, 2001) focused on the synthesis of 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, a precursor in the preparation of a chiral β-polyamide. This research is relevant as it demonstrates the use of structurally similar compounds in polymer science (García-Martín et al., 2000), (García-Martín et al., 2001).
Development of Prodrugs
- Gupta et al. (2009) evaluated the chemical and enzymatic stability of prodrugs containing methoxy linkers. This study is pertinent as it illustrates how structural components similar to (3-Methoxy-benzyl)-methyl-amino-acetic acid can influence the stability and efficacy of prodrugs (Gupta et al., 2009).
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors could potentially be the targets of [(3-Methoxy-benzyl)-methyl-amino]-acetic acid.
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets through a variety of mechanisms, including electrophilic substitution
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 20924 , which suggests that it could potentially be absorbed and distributed in the body
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities . These activities suggest that this compound could potentially have a wide range of molecular and cellular effects.
特性
IUPAC Name |
2-[(3-methoxyphenyl)methyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(8-11(13)14)7-9-4-3-5-10(6-9)15-2/h3-6H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMYITHOCWGRMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


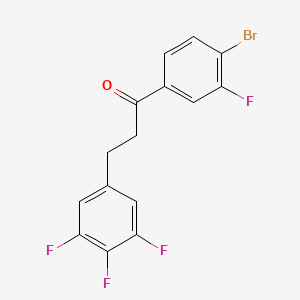
![1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one](/img/structure/B1327944.png)

